4,7-Difluoro-2,3-dihydro-1H-inden-1-amine chemical structure and IUPAC name
4,7-Difluoro-2,3-dihydro-1H-inden-1-amine chemical structure and IUPAC name
An In-depth Technical Guide: 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine
Abstract
4,7-Difluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated cyclic amine that serves as a crucial building block in medicinal chemistry and drug development. Its rigid indane scaffold, combined with the strategic placement of fluorine atoms and a primary amine, makes it an attractive starting point for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, including its structure and IUPAC name, and delves into its physicochemical properties. Furthermore, it explores detailed synthetic strategies, emphasizing the chemical principles behind the chosen methodologies. The significance of the indane core as a "privileged structure" in pharmacology is discussed, contextualizing the compound's relevance in the development of treatments for neurodegenerative diseases and oncology.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical entity in research and development is a precise understanding of its structure and properties.
IUPAC Name and Chemical Structure
The formal IUPAC name for this compound is 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine .[1][2] The structure consists of a bicyclic indane core (a benzene ring fused to a cyclopentane ring), with fluorine atoms substituted at positions 4 and 7 of the aromatic ring. A primary amine group is attached to position 1 of the saturated five-membered ring. This position (C1) is a stereocenter, meaning the compound can exist as two distinct enantiomers, (R) and (S), a critical consideration in drug design.[3]
Diagram: Chemical Structure of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine
Caption: 2D structure with IUPAC numbering. The asterisk (*) denotes the chiral center.
Core Physicochemical Data
A summary of essential data for this compound is provided below. This information is critical for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 625471-13-8 | [1][2] |
| Molecular Formula | C₉H₉F₂N | [1][4] |
| Molecular Weight | 169.17 g/mol | [1] |
| Synonym | 4,7-Difluoro-indan-1-ylamine | [1] |
| Typical Purity | ≥95% | [5] |
| Appearance | Solid (form may vary) | [6] |
The Indane Scaffold: A Privileged Structure in Drug Discovery
The 2,3-dihydro-1H-indene framework is considered a "privileged structure" in medicinal chemistry. This concept refers to molecular scaffolds that are capable of binding to multiple, distinct biological targets, often with high affinity.[7] The rigidity of the indane system reduces the conformational flexibility of the molecule, which can lead to a more favorable entropy of binding to a target receptor. This pre-organization often translates into higher potency and selectivity.
A prominent example validating the therapeutic importance of this scaffold is Rasagiline , an irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease. Rasagiline is built upon the closely related (R)-N-propargyl-2,3-dihydro-1H-inden-1-amine core, demonstrating the scaffold's utility in designing potent and selective enzyme inhibitors.[8] The subject of this guide, 4,7-difluoro-2,3-dihydro-1H-inden-1-amine, represents a next-generation building block, where the fluorine atoms can further enhance properties such as:
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Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism.
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Binding Affinity: Fluorine can act as a hydrogen bond acceptor or engage in favorable electrostatic interactions with protein targets.
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Lipophilicity: Strategic fluorination can modulate the molecule's passage across biological membranes.
Synthetic Strategies and Mechanistic Considerations
The most direct and industrially scalable synthesis of 4,7-difluoro-2,3-dihydro-1H-inden-1-amine proceeds from its corresponding ketone precursor, 4,7-difluoro-2,3-dihydro-1H-inden-1-one.[9] The key transformation is a reductive amination.
Proposed Synthetic Workflow: Reductive Amination
Reductive amination is a cornerstone of amine synthesis. It typically involves two key steps: the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by the reduction of this intermediate to the target amine. When ammonia is used, the intermediate is a primary imine, which is often unstable and reduced in situ.
Diagram: Synthetic Workflow
Caption: High-level workflow for the synthesis via reductive amination.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative method based on established chemical principles for reductive amination.
Objective: To synthesize racemic 4,7-difluoro-2,3-dihydro-1H-inden-1-amine from 4,7-difluoro-2,3-dihydro-1H-inden-1-one.
Materials:
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4,7-Difluoro-2,3-dihydro-1H-inden-1-one (1.0 eq)
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Ammonium acetate (10 eq)
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Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
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Methanol (MeOH)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4,7-difluoro-2,3-dihydro-1H-inden-1-one and methanol. Stir until the ketone is fully dissolved.
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Causality: Methanol serves as a polar protic solvent, suitable for dissolving the reactants and facilitating the reaction.
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Imine Formation: Add ammonium acetate in a single portion. Stir the mixture at room temperature for 1-2 hours.
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Causality: Ammonium acetate serves as the ammonia source. The equilibrium between ammonium acetate and ammonia/acetic acid provides the necessary nucleophile (NH₃) and a mild acid catalyst (AcOH) to promote the formation of the imine intermediate.
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-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride in small portions. Allow the reaction to warm to room temperature and stir overnight.
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Causality: NaBH₃CN is a selective reducing agent. It is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine intermediate. This selectivity is crucial for achieving a high yield. The reaction is run under mildly acidic conditions (from the acetate buffer) to ensure the imine is protonated and thus more electrophilic for reduction.
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Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Partition the remaining aqueous residue between DCM and saturated aq. NaHCO₃.
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Causality: The basic wash with NaHCO₃ neutralizes the acetic acid and removes any remaining acidic byproducts, ensuring the amine product is in its free base form for extraction.
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-
Extraction: Separate the layers and extract the aqueous phase two more times with DCM. Combine the organic layers.
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Causality: The free base amine is more soluble in organic solvents like DCM than in the aqueous phase, allowing for efficient extraction.
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-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of DCM/MeOH with 0.5% triethylamine) to yield the pure amine.
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Causality: The brine wash removes residual water. Triethylamine is added to the eluent to prevent the basic amine product from streaking on the acidic silica gel, leading to better separation.
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Stereochemistry and Future Directions
As with most pharmaceuticals, the biological activity of 4,7-difluoro-2,3-dihydro-1H-inden-1-amine derivatives will likely reside in a single enantiomer. Therefore, controlling the stereochemistry at the C1 position is paramount. Future work in the application of this building block will inevitably involve:
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Chiral Resolution: Separating the racemic mixture into its individual (R) and (S) enantiomers, often through diastereomeric salt formation with a chiral acid.
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Asymmetric Synthesis: Developing synthetic routes that directly produce one enantiomer in high excess. This could involve asymmetric reduction of the ketone precursor or asymmetric hydrogenation of an enamine intermediate.
The availability of enantiomerically pure forms of this compound will enable its incorporation into screening libraries for identifying novel drug candidates targeting a range of receptors, from G-protein coupled receptors (GPCRs) to kinases and other enzymes implicated in cancer and neurological disorders.[10][11]
Conclusion
4,7-Difluoro-2,3-dihydro-1H-inden-1-amine is more than a simple chemical; it is a highly valuable platform for innovation in drug discovery. Its well-defined structure, rooted in the privileged indane scaffold, and enhanced by strategic fluorination, provides a robust starting point for developing next-generation therapeutics. A thorough understanding of its chemical properties and synthetic methodologies, as detailed in this guide, is essential for researchers and scientists aiming to leverage its full potential in the quest for novel and effective medicines.
References
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